molecular formula C10H13N5O2 B1436770 N2-Pivaloylguanine CAS No. 136675-82-6

N2-Pivaloylguanine

Cat. No. B1436770
CAS RN: 136675-82-6
M. Wt: 235.24 g/mol
InChI Key: XGIQXUWLRNVMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Pivaloylguanine is a chemical compound with the molecular formula C10H13N5O2 . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of N2-Pivaloylguanine involves several steps . The reaction conditions include heating with pyridine for 3 hours . The yield of the synthesis process is approximately 91% .


Molecular Structure Analysis

N2-Pivaloylguanine has a molecular weight of 235.24 g/mol . Its InChI code is 1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) . Modifications of guanine at the C6 position are generally unfavorable, while modifications at the C8 and C2 positions yield compounds that rival guanine with respect to binding affinity .


Physical And Chemical Properties Analysis

N2-Pivaloylguanine has a molecular weight of 235.25 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Nucleic Acid Modification

N2-Pivaloylguanine has been used in the selective functionalization at the N2-position of guanine in nucleic acids. This chemoselective approach allows for the incorporation of reactive handles into nucleic acids for further functionalization, which is valuable as mechanistic probes in chemical biology .

Binding Affinity Studies

Research has shown that modifications like the addition of a third methyl group to N2-Pivaloylguanine can result in significant changes in binding affinity. This property is useful for studying interactions within biological systems and for drug development .

properties

IUPAC Name

2,2-dimethyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIQXUWLRNVMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Pivaloylguanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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